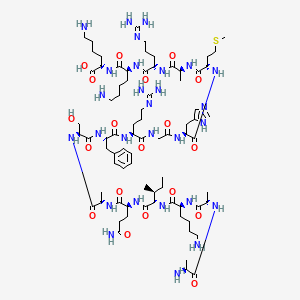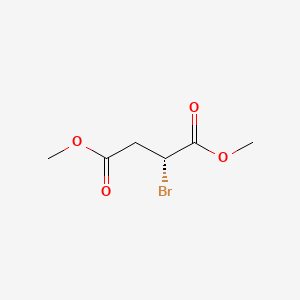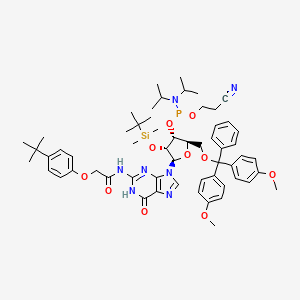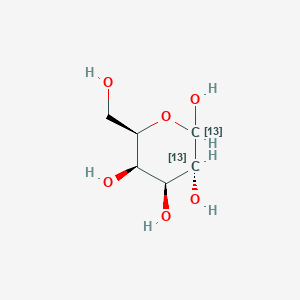
Aakiqasfrghmarkk
Overview
Description
Aakiqasfrghmarkk is a synthetic peptide derived from the sequence of neurogranin, a naturally occurring protein kinase C substrate. This compound is known for its specificity as a protein kinase C substrate and has been utilized in various biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aakiqasfrghmarkk involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain through a series of deprotection and coupling reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the SPPS process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Automation of the synthesis process can also enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Aakiqasfrghmarkk primarily undergoes phosphorylation reactions due to its role as a protein kinase C substrate. Phosphorylation involves the addition of a phosphate group to the peptide, typically at serine, threonine, or tyrosine residues.
Common Reagents and Conditions:
Reagents: Adenosine triphosphate (ATP) is the primary phosphate donor in phosphorylation reactions.
Conditions: Phosphorylation reactions are typically carried out in aqueous buffer solutions at physiological pH and temperature, in the presence of protein kinase C.
Major Products: The major product of the phosphorylation reaction is the phosphorylated form of this compound, which can be further analyzed to study its biochemical properties and interactions.
Scientific Research Applications
Aakiqasfrghmarkk has several scientific research applications, particularly in the fields of biochemistry and cell signaling:
Chemistry: Used as a model substrate to study the specificity and kinetics of protein kinase C.
Biology: Helps in understanding the role of neurogranin and protein kinase C in neuronal signaling and plasticity.
Industry: Utilized in the production of biochemical assays and research tools for studying protein phosphorylation.
Mechanism of Action
Aakiqasfrghmarkk exerts its effects through its interaction with protein kinase C. The peptide is phosphorylated by protein kinase C, which alters its conformation and activity. This phosphorylation event can modulate downstream signaling pathways, influencing various cellular processes such as growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Neurogranin: The parent protein from which Aakiqasfrghmarkk is derived. It shares similar phosphorylation properties but is a larger protein.
Synapsin: Another protein kinase C substrate involved in synaptic vesicle regulation.
MARCKS (Myristoylated Alanine-Rich C Kinase Substrate): A well-known protein kinase C substrate involved in cytoskeletal regulation.
Uniqueness: this compound is unique due to its specific sequence derived from neurogranin, which provides high specificity for protein kinase C. This makes it an excellent tool for studying protein kinase C-mediated phosphorylation without interference from other kinases .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H134N28O19S/c1-8-42(2)61(106-71(119)51(23-13-16-31-80)97-63(111)44(4)93-62(110)43(3)82)75(123)102-53(27-28-59(83)108)67(115)94-46(6)65(113)105-58(40-107)74(122)104-56(36-47-20-10-9-11-21-47)72(120)99-49(25-18-33-89-77(84)85)66(114)91-39-60(109)96-57(37-48-38-88-41-92-48)73(121)101-54(29-35-126-7)68(116)95-45(5)64(112)98-52(26-19-34-90-78(86)87)69(117)100-50(22-12-15-30-79)70(118)103-55(76(124)125)24-14-17-32-81/h9-11,20-21,38,41-46,49-58,61,107H,8,12-19,22-37,39-40,79-82H2,1-7H3,(H2,83,108)(H,88,92)(H,91,114)(H,93,110)(H,94,115)(H,95,116)(H,96,109)(H,97,111)(H,98,112)(H,99,120)(H,100,117)(H,101,121)(H,102,123)(H,103,118)(H,104,122)(H,105,113)(H,106,119)(H,124,125)(H4,84,85,89)(H4,86,87,90)/t42-,43-,44-,45-,46-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,61-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHHSUKHZKSIGY-IUUWKTEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H134N28O19S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745573 | |
| Record name | L-Alanyl-L-alanyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-alanyl-L-seryl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-histidyl-L-methionyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1800.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146554-17-8 | |
| Record name | L-Alanyl-L-alanyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-alanyl-L-seryl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-histidyl-L-methionyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,6-dimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B583679.png)




![D-[4-13C]Galactose](/img/structure/B583689.png)

![D-[1,6-13C2]Galactose](/img/structure/B583692.png)
